Peiminine

Description

Properties

CAS No. |

18059-10-4 |

|---|---|

Molecular Formula |

C27H43NO3 |

Molecular Weight |

429.6 g/mol |

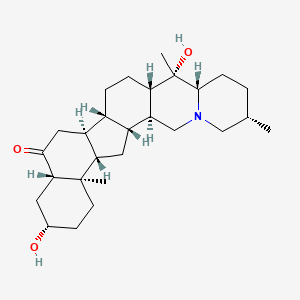

IUPAC Name |

(2S,6S,10S,15S,20S,23R)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one |

InChI |

InChI=1S/C27H43NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-23,25,29,31H,4-14H2,1-3H3/t15-,16-,17?,18?,19-,20-,21?,22?,23?,25?,26+,27-/m0/s1 |

InChI Key |

IQDIERHFZVCNRZ-GAJVHJNZSA-N |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)(C)O |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)(C)O |

Appearance |

Solid powder |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3beta, 20-dihydroxy-5alpha-cevan-6-one fritillarine imperialine peiminine peiminine hydrochloride, (3beta,5alpha,17beta)-isomer peiminine nitrate salt, (3beta,5alpha,17beta)-isomer peiminine, (3beta,5alpha,17beta)-isomer peiminine, (3beta,5alpha,25alpha)-isomer sipeimine zhebeinone |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of Peiminine in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of peiminine, a significant steroidal alkaloid found in plants of the Fritillaria genus. This compound and related compounds exhibit a range of pharmacological activities, making their biosynthetic pathway a critical area of research for drug development and metabolic engineering. While the complete pathway is yet to be fully elucidated, this document synthesizes the latest findings from metabolomic, transcriptomic, and biochemical studies to present a putative biosynthetic route, key enzymes, intermediates, and regulatory mechanisms.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound, a ceveratrum-type steroidal alkaloid, is believed to originate from the classical mevalonate (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which provide the fundamental isoprenoid precursors. These pathways converge on the synthesis of cholesterol, a key intermediate in steroidal alkaloid formation. From cholesterol, the pathway proceeds through a series of modifications including hydroxylation, oxidation, and nitrogen incorporation to yield the final this compound structure.

Integrative metabolome and transcriptome analyses of Fritillaria species have been instrumental in identifying potential genes and enzymes involved in this complex pathway.[1] The proposed pathway involves several key steps, starting from the isoprenoid precursors and leading to the steroidal backbone, which is then further modified to produce a variety of alkaloids, including this compound.

The biosynthesis of steroidal alkaloids in Fritillaria is thought to involve two main schemes, leading to different types of alkaloids.[2] Peimine and this compound are classified as Cevanine type alkaloids with a trans-configuration.[2]

Key Precursor Pathways:

-

Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway converts acetyl-CoA to isopentenyl pyrophosphate (IPP). A key regulatory enzyme in this pathway is HMG-CoA reductase (HMGR).[3]

-

2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway: Localized in the plastids, this pathway also produces IPP and its isomer dimethylallyl pyrophosphate (DMAPP) from pyruvate and glyceraldehyde-3-phosphate. 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) is a key enzyme in the MEP pathway.[3]

Formation of the Steroidal Skeleton and this compound:

Following the synthesis of IPP and DMAPP, the pathway proceeds through the formation of geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and squalene. Squalene is then cyclized to form cycloartenol, which is subsequently converted to cholesterol. Through a series of largely uncharacterized steps involving nitrogen incorporation from an amino acid donor, cholesterol is transformed into the solanidine or veratramine-type steroidal alkaloids, which are precursors to the cevanine-type alkaloids like this compound.[2]

Several candidate genes have been identified through comparative transcriptome analyses of high and low alkaloid-producing Fritillaria species. These include genes encoding cycloartenol synthase (CAS), cytochrome P450 enzymes (CYP90A1), and 3-beta-hydroxysteroid dehydrogenase/delta-5-delta-4-isomerase (DET2), which are believed to play crucial roles in the downstream modifications of the steroidal skeleton.[3]

Quantitative Data

The accumulation of this compound and other steroidal alkaloids varies significantly between different Fritillaria species and is also dependent on the developmental stage of the plant.

Table 1: Alkaloid Content in Fritillaria Species

| Compound | F. cirrhosa (BFC) | F. thunbergii (BFT) | Reference |

|---|---|---|---|

| Peimine | Higher content | Lower content | [1] |

| Peimisine | Higher content | Lower content | [1] |

| this compound | Higher content | Lower content |[1] |

Table 2: this compound Content During Bulb Development of F. hupehensis

| Developmental Stage | This compound Content | Reference |

|---|---|---|

| Vigorous growth (IM01) | Lower | [3] |

| Withering stage (IM02) | Maximum | [3] |

| Post-withering stage (IM03) | High (no significant difference from IM02) |[3] |

Table 3: Yields of Alkaloids from Fritillaria thunbergii Miq. Flower using Supercritical CO2 Extraction

| Compound | Yield (mg/g) | Reference |

|---|---|---|

| Total alkaloids | 2.9 | [4] |

| Peimine | 0.7 | [4] |

| this compound | 0.07 |[4] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of modern analytical and molecular techniques.

3.1 Metabolite Analysis using UPLC-MS/MS

-

Objective: To identify and quantify steroidal alkaloids in Fritillaria species.

-

Methodology:

-

Sample Preparation: Dried and powdered plant material is extracted with a suitable solvent (e.g., methanol-water mixture).

-

Chromatographic Separation: The extract is injected into an Ultra-Performance Liquid Chromatography (UPLC) system equipped with a C18 column. A gradient elution with mobile phases such as water with formic acid and acetonitrile is used to separate the compounds.

-

Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer (MS/MS) for detection and quantification. The mass spectrometer is operated in positive ion mode, and specific parent and daughter ion transitions are monitored for each target alkaloid.

-

3.2 Transcriptome Analysis (RNA-Seq)

-

Objective: To identify genes that are differentially expressed between high and low alkaloid-producing species or at different developmental stages.

-

Methodology:

-

RNA Extraction: Total RNA is extracted from plant tissues using a commercial kit.

-

Library Preparation: mRNA is enriched and fragmented. cDNA is synthesized, and sequencing adapters are ligated.

-

Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis: The sequencing reads are filtered, mapped to a reference genome or assembled de novo. Gene expression levels are quantified, and differentially expressed genes (DEGs) are identified.

-

Functional Annotation: DEGs are annotated using databases like GO and KEGG to predict their functions in metabolic pathways.

-

Regulatory Mechanisms

The biosynthesis of steroidal alkaloids, including this compound, is tightly regulated at the transcriptional level. Several families of transcription factors (TFs) have been implicated in controlling the expression of biosynthetic genes.

Key Transcription Factor Families:

-

AP2/ERF (APETALA2/Ethylene Responsive Factor): These TFs are known to be involved in regulating various secondary metabolic pathways.

-

bHLH (basic Helix-Loop-Helix): Members of this family have been shown to regulate alkaloid biosynthesis in other plant species.

-

WRKY: These TFs are typically involved in plant defense responses, which often include the production of secondary metabolites.

-

MYB: This is a large family of TFs that regulate a wide array of processes in plants, including secondary metabolism.

Studies have identified several TFs from these families that are differentially expressed in correlation with steroidal alkaloid accumulation in Fritillaria, suggesting their role as either positive or negative regulators of the pathway.[3]

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process involving multiple pathways and a large number of enzymes and regulatory factors. While significant progress has been made in identifying key intermediates and candidate genes through omics approaches, the complete elucidation of the pathway requires further functional characterization of the identified enzymes and transcription factors. Future research efforts should focus on:

-

Enzyme Functional Validation: In vitro and in vivo characterization of the candidate enzymes (e.g., CYPs, transferases) to confirm their specific roles in the pathway.

-

Regulatory Network Analysis: Unraveling the precise interactions between transcription factors and the promoters of biosynthetic genes.

-

Metabolic Engineering: Utilizing the identified genes to engineer model organisms (e.g., yeast, E. coli) or to enhance the production of this compound in Fritillaria cell cultures or whole plants.

A deeper understanding of the this compound biosynthetic pathway will not only advance our fundamental knowledge of plant secondary metabolism but also pave the way for the sustainable production of this and other valuable medicinal compounds.

References

- 1. Integrative analysis of the steroidal alkaloids distribution and biosynthesis of bulbs Fritillariae Cirrhosae through metabolome and transcriptome analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on the Composition and Biosynthesis of Alkaloids and on the Taxonomy, Domestication, and Cultivation of Medicinal Fritillaria Species [mdpi.com]

- 3. Transcriptomic and metabolomic analyses provide new insights into the appropriate harvest period in regenerated bulbs of Fritillaria hupehensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacodynamics and Cellular Uptake of Peimine and this compound in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]

Peiminine's Core Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peiminine, a natural alkaloid extracted from the bulbs of Fritillaria thunbergii, has demonstrated significant anti-cancer potential across a range of malignancies. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's oncostatic effects. Through the induction of apoptosis, autophagy, and cell cycle arrest, alongside the inhibition of metastasis, this compound targets fundamental pathways crucial for cancer cell survival and proliferation. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the intricate signaling cascades modulated by this promising compound.

Introduction

Traditional medicine has long utilized extracts from Fritillaria species for various ailments. Modern scientific investigation has identified this compound as a key bioactive constituent with potent anti-tumor properties. Its multifaceted mechanism of action, involving the modulation of critical signaling pathways such as PI3K/Akt/mTOR and ROS/JNK, makes it a compelling candidate for further oncological drug development. This guide serves as a comprehensive resource for researchers seeking to understand and build upon the existing knowledge of this compound's anti-cancer activities.

Key Mechanisms of Action

This compound exerts its anti-cancer effects through several interconnected mechanisms:

-

Induction of Apoptosis: this compound promotes programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[1][2][3] This is characterized by the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.[1][3][4]

-

Modulation of Autophagy: The compound has a dual role in autophagy, a cellular recycling process. In some cancer types, such as colorectal carcinoma, this compound induces autophagic cell death.[5][6][7][8] In others, like glioblastoma, it blocks autophagic flux.[9]

-

Cell Cycle Arrest: this compound can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or G2/M phases, depending on the cancer type.[4][9][10][11] This is achieved by altering the expression of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases.[10]

-

Inhibition of Metastasis: The spread of cancer cells to distant organs is a major cause of mortality. This compound has been shown to inhibit the migration and invasion of cancer cells, key steps in the metastatic cascade.[12]

-

Induction of Oxidative Stress: this compound can increase the levels of reactive oxygen species (ROS) within cancer cells.[2][10] This elevation in oxidative stress can trigger downstream signaling pathways that lead to cell death.[2][10]

Signaling Pathways Modulated by this compound

This compound's diverse anti-cancer effects are mediated through its interaction with several critical signaling pathways:

-

PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway in various cancers, including breast, colorectal, and lung cancer.[4][5][13][14][15] This inhibition leads to decreased cell proliferation and increased apoptosis.[4][13]

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

-

ROS/JNK Signaling Pathway: In osteosarcoma cells, this compound induces the generation of ROS, which in turn activates the JNK signaling pathway.[2][10] This activation is crucial for this compound-induced apoptosis and autophagy.[2][10]

Caption: this compound induces apoptosis and autophagy via the ROS/JNK pathway.

-

Ca2+/CaMKII/JNK Pathway: In prostate cancer, peimine, a closely related alkaloid, has been shown to disrupt intracellular calcium homeostasis, leading to the activation of the CaMKII/JNK pathway and subsequent apoptosis.[16]

Caption: this compound disrupts calcium homeostasis, leading to apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on this compound's anti-cancer effects.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Incubation Time (h) |

| MCF7 | Breast Carcinoma | 5 µg/mL | Not Specified |

| BIU-87 | Urothelial Bladder Cancer | 710.3 µg/mL | 48 |

| EJ-1 | Urothelial Bladder Cancer | 651.1 µg/mL | 48 |

| HepG2 | Hepatocellular Carcinoma | 4.58 µg/mL | 24 |

Table 2: Effects of this compound on Cell Viability in MCF7 Breast Cancer Cells

| Concentration (µg/mL) | Cell Viability (%) |

| 1 | 89.54 |

| 2 | 72.86 |

| 5 | 51.29 |

| 10 | 38.43 |

| 15 | 12.59 |

Table 3: Apoptosis Induction in MCF7 Cells by this compound

| Concentration (µg/mL) | Apoptosis (%) |

| 7.5 | 52.81 |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of this compound on cancer cells.

-

Protocol:

-

Seed cancer cells (e.g., A549, MCF7) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 25, 50, 100, 200 µg/mL) for a specified duration (e.g., 24, 48, 72 hours).

-

After incubation, add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Aspirate the supernatant and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.[17]

-

Apoptosis Assay (Flow Cytometry)

-

Objective: To quantify the percentage of apoptotic cells after this compound treatment.

-

Protocol:

-

Treat cancer cells (e.g., HCT-116) with this compound at various concentrations for a defined period (e.g., 24 hours).

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[5]

-

Western Blot Analysis

-

Objective: To determine the effect of this compound on the expression levels of specific proteins involved in signaling pathways, apoptosis, and the cell cycle.

-

Protocol:

-

Treat cells with this compound and then lyse them to extract total protein.

-

Determine the protein concentration using a BCA assay.

-

Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, mTOR, Bax, Bcl-2, LC3B).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Mouse Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Protocol:

-

Subcutaneously inject cancer cells (e.g., PC-3) into the flanks of nude mice.

-

Once tumors are established, randomly assign the mice to treatment and control groups.

-

Administer this compound (or a vehicle control) to the mice, typically via oral gavage or intraperitoneal injection, at a specified dose and frequency.[12]

-

Monitor tumor growth by measuring tumor volume at regular intervals.

-

At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).[12]

-

Caption: General experimental workflow for investigating this compound's anti-cancer effects.

Conclusion and Future Directions

This compound presents a compelling profile as a potential anti-cancer therapeutic agent. Its ability to modulate multiple key signaling pathways involved in tumorigenesis underscores its potential for broad applicability. The induction of apoptosis and autophagy, coupled with cell cycle arrest and anti-metastatic effects, provides a multi-pronged attack on cancer cell viability.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of this compound in vivo.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.[13]

-

Target Identification: Elucidating the direct molecular targets of this compound to better understand its mechanism of action.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible benefits for cancer patients.

This guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a novel anti-cancer agent. The convergence of its diverse mechanisms of action on critical cancer pathways marks it as a molecule of significant interest in the ongoing search for more effective cancer treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | this compound Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo [frontiersin.org]

- 3. The effects and mechanism of this compound-induced apoptosis in human hepatocellular carcinoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijper.org [ijper.org]

- 5. This compound inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The this compound stimulating autophagy in human colorectal carcinoma cells via AMPK pathway by SQSTM1 | Semantic Scholar [semanticscholar.org]

- 8. The natural product this compound represses colorectal carcinoma tumor growth by inducing autophagic cell death (Journal Article) | OSTI.GOV [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound suppresses prostate cancer progression by regulating cell proliferation, motility, apoptosis, and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacodynamics and Cellular Uptake of Peimine and this compound in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Anti-Inflammatory Signaling Pathways of Peiminine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory properties of peiminine, a major alkaloid extracted from Fritillaria plants. This document summarizes the key signaling pathways modulated by this compound, presents quantitative data from recent studies, details relevant experimental methodologies, and provides visual representations of the signaling cascades.

Core Anti-Inflammatory Mechanisms of this compound

This compound exerts its potent anti-inflammatory effects by modulating several key signaling cascades that are crucial in the inflammatory response. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (Akt) signaling pathways. By inhibiting these pathways, this compound effectively reduces the production of pro-inflammatory mediators.[1][2][3]

Quantitative Data on this compound's Anti-Inflammatory Effects

The following tables summarize the quantitative data from various studies, highlighting the efficacy of this compound in mitigating inflammatory responses.

Table 1: Inhibition of Pro-Inflammatory Mediators by this compound

| Mediator | Model System | Stimulant | This compound Concentration | Observed Effect | Reference |

| TNF-α | Mouse Mammary Epithelial Cells (mMECs) | LPS | Not specified | Significant reduction | [2][3] |

| IL-6 | Mouse Mammary Epithelial Cells (mMECs) | LPS | Not specified | Significant reduction | [2][3] |

| IL-1β | Mouse Mammary Epithelial Cells (mMECs) | LPS | Not specified | Significant reduction | [2][3] |

| COX-2 | Mouse Mammary Epithelial Cells (mMECs) | LPS | Not specified | Significant reduction | [2][3] |

| iNOS | Mouse Mammary Epithelial Cells (mMECs) | LPS | Not specified | Significant reduction | [2][3] |

| IL-8 | A549 Cells | Not specified | 50-100 µg/mL | Significant reduction | [4] |

| MMP-9 | A549 Cells | Not specified | 100 µg/mL | Significant reduction | [4] |

| IL-17 | Acute Lung Injury Mice | LPS | Not specified | Significant reduction | [5][6] |

| pro-IL-1β | Mouse Bone Marrow-Derived Macrophages (BMDMs) | C. acnes | 20, 60, 120 μM | Dose-dependent decrease in mRNA and protein | [7] |

| TNF-α | Mouse Bone Marrow-Derived Macrophages (BMDMs) | C. acnes | 20, 60, 120 μM | Dose-dependent decrease in mRNA | [7] |

| IL-6 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | C. acnes | 20, 60, 120 μM | Dose-dependent decrease in mRNA | [7] |

| COX-2 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | C. acnes | 20, 60, 120 μM | Dose-dependent decrease in mRNA and protein | [7] |

Table 2: Effect of this compound on Signaling Protein Phosphorylation

| Phosphorylated Protein | Model System | Stimulant | This compound Concentration | Observed Effect | Reference |

| p-AKT | Mouse Mammary Tissue & mMECs | LPS | Not specified | Dose-dependent inhibition | [2][3] |

| p-NF-κB p65 | Mouse Mammary Tissue & mMECs | LPS | Not specified | Dose-dependent inhibition | [2][3] |

| p-ERK1/2 | Mouse Mammary Tissue & mMECs | LPS | Not specified | Dose-dependent inhibition | [2][3] |

| p-p38 | Mouse Mammary Tissue & mMECs | LPS | Not specified | Dose-dependent inhibition | [2][3] |

| p-PI3K | A549 Cells | LPS | 1, 3, 5 mg/kg (in vivo) | Significant attenuation | [8] |

| p-AKT | A549 Cells | LPS | 1, 3, 5 mg/kg (in vivo) | Significant attenuation | [8] |

Signaling Pathways Modulated by this compound

This compound's anti-inflammatory activity is primarily attributed to its ability to suppress key signaling pathways.

1. The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of IκB, which prevents the degradation of this inhibitory protein and subsequently blocks the translocation of the NF-κB p65 subunit to the nucleus.[2][3] This action has been observed in various models, including LPS-induced mastitis and Cutibacterium acnes-induced skin inflammation.[1][7][9]

Caption: this compound inhibits the NF-κB signaling pathway.

2. The MAPK Signaling Pathway

The MAPK family, including ERK1/2 and p38, plays a critical role in cellular responses to external stimuli, including inflammation. Studies have demonstrated that this compound can attenuate the phosphorylation of both ERK1/2 and p38 in LPS-stimulated cells, thereby contributing to its anti-inflammatory effects.[1][2][3] However, in some models, such as C. acnes-induced inflammation, this compound's inhibitory effect was specific to the NF-κB pathway and did not affect MAPK signaling.[7][9]

Caption: this compound's inhibitory action on the MAPK pathway.

3. The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is involved in a variety of cellular processes, including inflammation. This compound has been shown to significantly attenuate LPS-induced phosphorylation of both PI3K and Akt.[8] This inhibition is upstream of the NF-κB pathway, suggesting a hierarchical regulation where this compound's effect on PI3K/Akt contributes to its downstream inhibition of NF-κB.[1][2]

Caption: this compound's modulation of the PI3K/Akt pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of this compound's anti-inflammatory effects.

1. Cell Viability Assay (MTT/CCK-8)

-

Objective: To determine the cytotoxic effects of this compound and establish non-toxic concentrations for subsequent experiments.

-

Methodology:

-

Cells (e.g., A549, mMECs, BMDMs) are seeded in 96-well plates at a specific density (e.g., 2 x 10^4 cells/mL).[4]

-

After cell adherence, they are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[10]

-

Following treatment, MTT or CCK-8 reagent is added to each well and incubated.

-

The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).[10]

-

Cell viability is calculated as a percentage relative to the untreated control group.

-

2. Enzyme-Linked Immunosorbent Assay (ELISA)

-

Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or tissue homogenates.

-

Methodology:

-

Cells are pre-treated with this compound for a specified time (e.g., 1 hour) and then stimulated with an inflammatory agent like LPS.[3]

-

After the stimulation period, the cell culture supernatant is collected.

-

The ELISA is performed according to the manufacturer's instructions for the specific cytokine kit.

-

This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, and a substrate for colorimetric detection.

-

The absorbance is read on a microplate reader, and cytokine concentrations are determined by comparison to a standard curve.

-

3. Western Blot Analysis

-

Objective: To detect and quantify the expression levels of total and phosphorylated proteins within the signaling pathways of interest (e.g., Akt, NF-κB p65, ERK1/2, p38).

-

Methodology:

-

Cells or tissues are treated with this compound and/or an inflammatory stimulus.

-

Total protein is extracted from the cells or tissues using lysis buffer.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-NF-κB, etc.).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their total protein counterparts.

-

Caption: Standard workflow for Western blot analysis.

Conclusion

This compound demonstrates significant anti-inflammatory properties through the targeted inhibition of the NF-κB, MAPK, and PI3K/Akt signaling pathways. The collective evidence suggests that this compound is a promising candidate for the development of novel anti-inflammatory therapeutics. Further research is warranted to fully elucidate its pharmacological profile and potential clinical applications.

References

- 1. This compound Protects against Lipopolysaccharide-Induced Mastitis by Inhibiting the AKT/NF-κB, ERK1/2 and p38 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound Protects against Lipopolysaccharide-Induced Mastitis by Inhibiting the AKT/NF-κB, ERK1/2 and p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacodynamics and Cellular Uptake of Peimine and this compound in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synergistic anti-inflammatory effects of peimine, this compound, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Exerts Its Anti-Acne Effects by Regulating the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Attenuates Acute Lung Injury Induced by LPS Through Inhibiting Lipid Rafts Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Exerts Its Anti-Acne Effects by Regulating the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound suppresses prostate cancer progression by regulating cell proliferation, motility, apoptosis, and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Peiminine: A Technical Guide

Peiminine, a major isosteroidal alkaloid derived from the bulbs of Fritillaria species, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1] Traditionally used in Chinese medicine for its antitussive, expectorant, and anti-inflammatory properties, recent research has elucidated a broader spectrum of therapeutic potential, particularly in the realms of oncology and immunology.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies employed in its investigation.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C27H43NO3 | [2] |

| Molecular Weight | 429.64 g/mol | [2] |

| CAS Number | 18059-10-4 | [4] |

| Purity | ≥98% | [4] |

| Appearance | White Powder | [4] |

| Synonym | Imperialine, verticinone, Fritillarine, Zhebeinone | [4] |

Pharmacodynamics: Mechanism of Action

This compound exerts its pharmacological effects through the modulation of multiple key signaling pathways implicated in cell proliferation, inflammation, apoptosis, and autophagy. Its multifaceted mechanism of action underscores its potential as a therapeutic agent for a range of complex diseases.

Anti-Cancer Activity

This compound has demonstrated significant anti-cancer potential across various cancer cell lines.[5][6] Its primary anti-neoplastic mechanisms involve the induction of apoptosis, cell cycle arrest, and autophagy.[6][7]

PI3K/Akt Signaling Pathway: A crucial pathway in regulating cell survival and proliferation, the PI3K/Akt pathway is a primary target of this compound.[5] In non-small cell lung cancer (NSCLC) H1299 cells, this compound has been shown to downregulate the mRNA expression of PI3K and Akt, while upregulating the expression of the tumor suppressor PTEN, a negative regulator of this pathway.[5] This inhibition of PI3K/Akt signaling leads to decreased cancer cell proliferation and survival.[5] In breast cancer, this compound acts synergistically with Adriamycin by suppressing the PI3K-Akt pathway.[5]

Apoptosis Induction: this compound triggers apoptosis through both intrinsic and extrinsic pathways.[6] In human hepatocellular carcinoma HepG2 cells, it decreases the expression of procaspases-3, -8, and -9, leading to an increase in their active forms.[6] Furthermore, in H1299 cells, this compound upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[5]

Cell Cycle Arrest: The compound has been observed to induce cell cycle arrest at the G0/G1 and G2/M phases in various cancer cells, including HepG2 and osteosarcoma cells, thereby halting their proliferation.[6][7]

ROS/JNK Signaling Pathway: In human osteosarcoma cells, this compound induces G0/G1-phase arrest, apoptosis, and autophagy through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.[7]

Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory effects by targeting key inflammatory pathways.[3][8]

AKT/NF-κB, ERK1/2, and p38 Signaling Pathways: In a mouse model of lipopolysaccharide (LPS)-induced mastitis, this compound was shown to inhibit the phosphorylation of AKT, NF-κB, ERK1/2, and p38.[8][9] This leads to a reduction in the production of pro-inflammatory mediators such as TNF-α, IL-6, and IL-1β.[8] It also downregulates the expression of iNOS and COX-2.[10]

Quantitative Data on Efficacy

The following tables summarize the quantitative data from various in vitro and in vivo studies on this compound.

In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| H1299 | Non-Small Cell Lung Cancer | 97.4 μM | 24 h | [11] |

| MCF7 | Breast Cancer | 5 µg/mL | Not Specified | [12] |

| HepG2 | Hepatocellular Carcinoma | 4.58 µg/mL | 24 h | [13] |

| Hela | Cervical Cancer | Cytotoxic | 24-72 h | [6] |

| SW480 | Colorectal Adenocarcinoma | Cytotoxic | 24-72 h | [6] |

| BIU-87 | Urothelial Bladder Cancer | 710.3 µg/mL | 48 h | [13] |

| EJ-1 | Urothelial Bladder Cancer | 651.1 µg/mL | 48 h | [13] |

Effects of this compound on Gene Expression in H1299 Cells

| Gene | Concentration | Effect | Reference |

| PI3K | 6, 12, 25 µM | Downregulation | [5] |

| Akt | 6, 12, 25 µM | Downregulation | [5] |

| PTEN | 6, 12, 25 µM | Upregulation | [5] |

| Bax | 6, 12, 25 µM | Upregulation | [5] |

| Bcl-2 | 6, 12, 25 µM | Downregulation | [5] |

Pharmacokinetics

Studies on the pharmacokinetics of this compound have been conducted in rats.[14][15] After oral administration of a Fritillaria thunbergii Miq. extract, the plasma concentration-time profile of this compound was found to fit a two-compartment open model.[14][15] Co-administration with Glycyrrhiza uralensis Fisch. did not significantly alter the pharmacokinetic parameters of this compound.[14][15] A sensitive LC-MS-MS method has been developed for the pharmacokinetic study of peimine and this compound in rat plasma.[14]

Experimental Protocols

A variety of experimental protocols have been utilized to elucidate the pharmacological profile of this compound.

Cell Viability Assay (MTT Assay)

-

Objective: To assess the cytotoxic effects of this compound on cancer cells.

-

Method:

-

Cells (e.g., H1299, A549, MCF7) are seeded in 96-well plates and cultured overnight.[3][11][12]

-

The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).[3][6][11]

-

Following treatment, MTT solution (0.5 mg/mL) is added to each well, and the plates are incubated for 4 hours.[3]

-

The formazan crystals are dissolved in DMSO.[3]

-

The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.[3]

-

Cell viability is calculated as a percentage of the control group.[3]

-

Quantitative Real-Time PCR (qPCR)

-

Objective: To quantify the mRNA expression levels of target genes.

-

Method:

-

Total RNA is extracted from treated and untreated cells using a suitable kit.[5]

-

The RNA is reverse-transcribed into cDNA.[5]

-

qPCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green).[5]

-

The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.[5]

-

Western Blotting

-

Objective: To detect and quantify the protein levels of target molecules.

-

Method:

-

Cells or tissues are lysed to extract total protein.[8]

-

Protein concentration is determined using a BCA assay.[8]

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[8]

-

The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., p-AKT, p-NF-κB, p-ERK1/2, p-p38).[8]

-

After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.[8]

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]

-

In Vivo Mouse Model of LPS-Induced Mastitis

-

Objective: To evaluate the anti-inflammatory effects of this compound in vivo.

-

Method:

-

A mouse model of mastitis is induced by intramammary injection of LPS.[8][9]

-

This compound is administered intraperitoneally at specific time points before and after LPS injection.[8][9]

-

Mammary gland tissues are collected for histopathological analysis (H&E staining), and measurement of myeloperoxidase (MPO) activity and pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β) by ELISA.[8][9]

-

Western blotting is used to analyze the phosphorylation of key signaling proteins in the mammary tissues.[8]

-

Conclusion

This compound is a promising natural compound with a well-defined pharmacological profile characterized by potent anti-cancer and anti-inflammatory activities. Its ability to modulate multiple critical signaling pathways, including PI3K/Akt, NF-κB, ERK1/2, p38, and ROS/JNK, highlights its therapeutic potential for a variety of diseases. The quantitative data from numerous studies provide a strong foundation for its efficacy. Further research, including clinical trials, is warranted to fully explore the therapeutic applications of this compound in human health.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. Pharmacodynamics and Cellular Uptake of Peimine and this compound in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - LKT Labs [lktlabs.com]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Protects against Lipopolysaccharide-Induced Mastitis by Inhibiting the AKT/NF-κB, ERK1/2 and p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Protects against Lipopolysaccharide-Induced Mastitis by Inhibiting the AKT/NF-κB, ERK1/2 and p38 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory activity of this compound in acetic acid-induced ulcerative colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Multi-Level Study on the Anti-Lung Cancer Mechanism of this compound, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijper.org [ijper.org]

- 13. researchgate.net [researchgate.net]

- 14. ingentaconnect.com [ingentaconnect.com]

- 15. Comparative pharmacokinetic studies of peimine and this compound in rat plasma by LC-MS-MS after oral administration of Fritillaria thunbergii Miq. and Fritillaria thunbergii Miq. - Glycyrrhiza uralensis Fisch. couple extract - PubMed [pubmed.ncbi.nlm.nih.gov]

Peiminine: A Comprehensive Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peiminine, a major isosteroidal alkaloid extracted from the bulbs of Fritillaria species, has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antitussive, and anticancer effects. As with any promising therapeutic agent, a thorough understanding of its physicochemical properties is paramount for successful drug development, from formulation design to ensuring therapeutic efficacy and safety. This technical guide provides an in-depth analysis of the solubility and stability characteristics of this compound, offering crucial data and methodologies for researchers and drug development professionals.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₃NO₃ | [1] |

| Molecular Weight | 429.64 g/mol | [1] |

| Appearance | White to Off-White Solid/Powder | [2] |

Solubility Profile

The solubility of a drug substance is a critical determinant of its bioavailability and plays a pivotal role in the selection of appropriate formulation strategies. The solubility of this compound has been evaluated in various solvents, revealing its lipophilic nature.

Quantitative Solubility Data

| Solvent | Solubility | Temperature | Method |

| Dimethyl Sulfoxide (DMSO) | 85.9 mg/mL (199.93 mM) | Not Specified | [3] |

Note: The use of fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of this compound.[3]

Qualitative Solubility Information

This compound has been described as being soluble in several organic solvents, although specific quantitative data is limited in publicly available literature.

| Solvent | Solubility Description |

| Ethanol | Slightly Soluble (with sonication) |

| Chloroform | Slightly Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Acetone | Soluble |

| Ether | Less Soluble |

| Benzene | Less Soluble |

The solubility in aqueous media, particularly as a function of pH, is a critical parameter that requires further investigation to fully understand the absorption and distribution characteristics of this compound in vivo.

Stability Characteristics

Understanding the stability of this compound under various environmental conditions is essential for determining appropriate storage, handling, and formulation strategies to prevent degradation and ensure product quality and shelf-life.

Stability in a Cellular Matrix

A study investigating the stability of this compound in A549 cell lysates provides valuable insights into its behavior in a biological matrix. The results indicate good stability under typical laboratory storage and handling conditions.[4]

| Condition | Duration | Temperature | Accuracy (%) |

| Short-term | 24 hours | 4°C (Autosampler) | Within ±15% of nominal concentration |

| Long-term | 30 days | -80°C | Within ±15% of nominal concentration |

| Freeze-thaw Cycles | 3 cycles | -20°C to 25°C | Within ±15% of nominal concentration |

These findings suggest that this compound is stable in a biological matrix for short-term analysis and long-term storage, and can withstand multiple freeze-thaw cycles without significant degradation.[4]

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While comprehensive forced degradation studies on this compound under ICH-prescribed stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) are not extensively reported in the available literature, the general principles of such studies are well-established and should be applied to this compound.

A well-designed forced degradation study would provide critical information on:

-

Degradation pathways of this compound.

-

Identification and characterization of potential degradation products.

-

Development and validation of stability-indicating analytical methods.

Experimental Protocols

Detailed experimental protocols are essential for the replication and verification of scientific findings. Below are generalized methodologies for assessing the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

A standard method for determining equilibrium solubility is the shake-flask method.

References

- 1. This compound | C27H43NO3 | CID 5320446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacodynamics and Cellular Uptake of Peimine and this compound in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of Peiminine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Peiminine, a steroidal alkaloid with significant pharmacological interest. The information presented herein is intended to support research and development efforts by providing detailed data and methodologies related to its structural elucidation and analytical characterization.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the identification and quantification of this compound. The following table summarizes the key mass spectrometric parameters for this compound, which are essential for developing robust analytical methods.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₇H₄₃NO₃ | [1] |

| Molecular Weight | 429.6 g/mol | [1] |

| Precursor Ion (m/z) | 430.4 | [2] |

| Product Ion (m/z) | 412.4 | [2] |

Experimental Protocol: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

A sensitive and reliable UPLC-MS/MS method has been developed for the simultaneous determination of Peimine and this compound.[2]

-

Instrumentation: The analysis is typically performed on a UPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2]

-

Chromatographic Separation: Separation is achieved on a C18 column (e.g., Luna C18) with a mobile phase consisting of a mixture of acetonitrile and water containing an ammonium formate buffer.[2]

-

Ionization and Detection: The ESI source is operated in positive ion mode. The detection of this compound is conducted using multiple reaction monitoring (MRM), with the transition of m/z 430.4 → 412.4.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: General Procedure for NMR Analysis of Alkaloids

The following provides a general protocol for obtaining NMR spectra of alkaloid compounds like this compound.

-

Sample Preparation: A few milligrams of the purified this compound sample are dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the carbon signals. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for the complete structural elucidation and assignment of proton and carbon signals.

-

Infrared (IR) Spectroscopy

Experimental Protocol: General Procedure for IR Analysis

-

Sample Preparation: A small amount of the solid this compound sample can be prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically scanned over the mid-infrared range (e.g., 4000-400 cm⁻¹). The resulting spectrum will show absorption bands corresponding to the various functional groups present in the this compound molecule, such as O-H, C-H, C=O, and C-N bonds.

Signaling Pathways

This compound has been shown to modulate several key signaling pathways implicated in various cellular processes, including inflammation and cancer.

PI3K/Akt Signaling Pathway

This compound has been reported to influence the PI3K/Akt signaling pathway, which plays a crucial role in cell survival, proliferation, and growth.

Caption: this compound's inhibitory effect on the PI3K/Akt pathway.

ROS/JNK Signaling Pathway

This compound has also been demonstrated to induce apoptosis and autophagy in cancer cells through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.[3][4]

Caption: this compound-induced cell death via the ROS/JNK pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. [Simultaneous determination of peimine and this compound in rat plasma by LC-MS/MS and its application in the pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo [frontiersin.org]

Peiminine: A Bridge Between Traditional Chinese Medicine and Modern Pharmacology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

For over two millennia, the bulbs of Fritillaria species, known as "Beimu" (贝母) in Traditional Chinese Medicine (TCM), have been utilized for their therapeutic properties.[1][2] Traditionally classified based on their source and characteristics into types like Chuanbeimu (Fritillaria cirrhosa) and Zhebeimu (Fritillaria thunbergii), these herbs are primarily used to treat respiratory ailments by clearing heat, moistening the lungs, resolving phlegm, and stopping coughs.[2][3][4] Modern phytochemical research has identified a variety of isosteroidal alkaloids as the principal active constituents responsible for these effects, with peiminine (also known as verticinone or zhebeinone) being one of the most significant.[4][5]

This technical guide serves to bridge the ancient knowledge of TCM with contemporary scientific evidence, focusing on the pharmacological activities of this compound. It provides a comprehensive overview of its traditional applications, modern mechanistic insights, quantitative data from key studies, and detailed experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Traditional Uses in Chinese Medicine

In the framework of TCM, Fritillaria bulbs are primarily associated with the Lung and Heart meridians.[4] Their properties are described as bitter and cold, which enables them to clear "heat" (a TCM concept analogous to inflammation and infection) and dissolve "phlegm" (pathological accumulations).[3][4] Beyond respiratory conditions, Zhebeimu, a primary source of this compound, is traditionally used to dissipate nodules and swellings, such as scrofula and breast lumps, indicating an ancient understanding of its anti-proliferative or anti-inflammatory effects.[1][4]

The main traditional indications include:

-

Cough and Bronchitis: Especially for cough with thick, yellow sputum, indicating a "phlegm-heat" condition.[4]

-

Pulmonary Abscesses: Due to its ability to clear heat and resolve toxic accumulations.

-

Scrofula and Nodules: Used to soften hardness and reduce swellings.[6]

-

Mastitis: Applied for its heat-clearing and lump-dispersing actions.[4]

These traditional uses, particularly in treating conditions involving inflammation and abnormal growths, have provided a valuable roadmap for modern pharmacological investigation into this compound.

Pharmacological Activities and Mechanisms of Action

Modern research has largely validated the traditional applications of this compound, revealing potent anti-inflammatory, anti-cancer, and antitussive properties.

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory activity across a range of disease models by modulating key signaling pathways. A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[7][8] By preventing the activation of NF-κB, this compound suppresses the transcription of numerous pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[7][8][9] This activity has been observed in models of ulcerative colitis, mastitis, osteoarthritis, and acne.[7][8][9][10] Furthermore, this compound has been shown to inhibit mitogen-activated protein kinase (MAPK) signaling pathways such as ERK1/2 and p38, which are also crucial in the inflammatory cascade.[7]

Anti-cancer Effects

Consistent with its traditional use against nodules, this compound exhibits broad anti-cancer activity. It can suppress the proliferation of various cancer cell lines, including breast, colorectal, lung, and prostate cancer.[11][12][13][14] The mechanisms are multi-faceted and include:

-

Induction of Apoptosis: this compound triggers programmed cell death by modulating the expression of Bcl-2 family proteins and activating caspases.[11][14]

-

Induction of Autophagy: It can induce autophagic cell death, particularly in colorectal cancer cells.[5][12]

-

Cell Cycle Arrest: this compound can cause cell cycle arrest, often at the G2/M or S phase, preventing cancer cell division.[11][15]

-

Inhibition of Pro-survival Pathways: A critical mechanism is the downregulation of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and promotes cell growth and survival.[11][12][13][16]

-

Suppression of Motility: It has been shown to inhibit the migration and invasion of cancer cells.[14]

Other Pharmacological Effects

This compound is also recognized for its antitussive and expectorant effects, which are the most well-known traditional applications of Fritillaria.[5][17] It may exert these effects by inhibiting M2 muscarinic acetylcholine receptors and modulating transient receptor potential (TRP) channels.[17]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from preclinical studies, providing a basis for comparison and further investigation.

Table 1: In Vitro Anti-cancer Activity of this compound

| Cell Line | Cancer Type | Parameter | Value | Reference |

|---|---|---|---|---|

| MCF-7 | Breast Carcinoma | IC₅₀ | 5 µg/mL | [11] |

| MCF-7 | Breast Carcinoma | Max. Apoptosis (at 7.5 µg/mL) | 52.81% | [11] |

| HepG2 | Hepatocellular Carcinoma | Apoptosis Induction Conc. | 2-6 µg/mL | [15] |

| HCT-116 | Colorectal Carcinoma | Autophagy Induction | Concentration-dependent | [12] |

| PC-3 / DU145 | Prostate Cancer | Apoptosis Induction | Dose-dependent |[14] |

Table 2: In Vivo Anti-inflammatory and Anti-cancer Studies of this compound

| Model | Condition | Dosing Regimen | Key Outcomes | Reference |

|---|---|---|---|---|

| Acetic Acid-Induced Mice | Ulcerative Colitis | Intraperitoneal injection | Reduced levels of NO, MPO, IL-1β, IL-6, TNF-α; Decreased iNOS, COX2 gene expression. | [9] |

| LPS-Induced Mice | Mastitis | Intraperitoneal injection | Decreased histopathological impairment; Reduced production of pro-inflammatory mediators. | [7] |

| DMBA-Induced Rats | Breast Carcinoma | 0.25, 0.5, 1 mg/kg | Decreased hyperplastic lesions; Downregulated PI3K/Akt expression; Increased p53/Bax expression. | [11] |

| Balb/c Mice | Macrophage Function | 1, 3, 6 mg/kg (oral, 30 days) | Reduced oxygen/nitrogen free radicals; Down-regulated IL-12; Increased IL-10. | [18] |

| MDA-MB-231 Xenograft Mice | Breast Cancer (Combination) | Combination with Doxorubicin | Synergistic suppression of tumor growth. |[19] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for two key experimental models cited in this guide.

Protocol 1: In Vivo Ulcerative Colitis Model

-

Objective: To investigate the anti-inflammatory effects of this compound in an experimental model of ulcerative colitis.[9]

-

Animal Model: Male BALB/c mice.

-

Induction of Colitis: Ulcerative colitis is induced via a single intra-rectal administration of 100 μL of 4% (v/v) acetic acid. A control group receives saline.

-

Treatment Groups:

-

Negative Control (No induction, no treatment)

-

Model Group (Acetic acid induction + vehicle)

-

This compound Treatment Group(s) (Acetic acid induction + specified doses of this compound)

-

-

Administration: this compound is administered via intraperitoneal injection daily, starting after the manifestation of colitis symptoms.

-

Monitoring: Mice are monitored daily for body weight, stool consistency, and presence of blood to calculate the Disease Activity Index (DAI).

-

Endpoint Analysis: On day 15, mice are euthanized. The colon is excised for macroscopic scoring and histopathological evaluation (H&E staining). Colon tissue is homogenized to measure levels of myeloperoxidase (MPO), nitric oxide (NO), and cytokines (IL-1β, IL-6, TNF-α) via ELISA. Gene expression of inflammatory markers (iNOS, COX2) is quantified using RT-qPCR.

Protocol 2: In Vitro Breast Cancer Cell Line Study

-

Objective: To assess the chemotherapeutic effect of this compound on breast cancer cells and elucidate the underlying mechanism.[11]

-

Cell Line: MCF-7 human breast adenocarcinoma cell line.

-

Cell Viability Assay (MTT):

-

Seed MCF-7 cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0-10 µg/mL) for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

-

-

Apoptosis Assay (Flow Cytometry):

-

Treat MCF-7 cells with this compound at various concentrations (e.g., 2.5, 5, 7.5 µg/mL) for 48 hours.

-

Harvest and wash the cells with PBS.

-

Stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

-

-

Western Blot Analysis:

-

Treat cells with this compound as described above.

-

Lyse the cells and quantify protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key signaling proteins (e.g., PI3K, Akt, p-Akt, mTOR, Bax, Bcl-2, Caspase-3) and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) system.

-

Signaling Pathways and Visualizations

The mechanisms of this compound can be effectively visualized through signaling pathway diagrams.

Caption: this compound inhibits the PI3K/Akt/mTOR pathway in cancer cells.

Caption: this compound inhibits the NF-κB inflammatory signaling pathway.

Caption: A generalized experimental workflow for in vivo studies of this compound.

Conclusion and Future Directions

This compound, a principal alkaloid from the traditionally used Chinese herb Fritillaria, stands as a compelling example of a natural product whose modern pharmacological profile aligns remarkably with its ancient therapeutic applications. Its documented ability to inhibit key inflammatory and oncogenic pathways, such as NF-κB and PI3K/Akt/mTOR, provides a clear molecular basis for the traditional use of "Beimu" in treating conditions of "heat," "phlegm," and "nodules."

For drug development professionals, this compound represents a promising lead compound. Future research should focus on:

-

Pharmacokinetics and Bioavailability: Optimizing delivery methods to improve its therapeutic index.

-

Clinical Trials: Translating the extensive preclinical findings into human studies for conditions like inflammatory bowel disease and specific cancers.

-

Synergistic Combinations: Investigating its use in combination with existing chemotherapies to enhance efficacy and reduce toxicity, as suggested by recent studies.[19]

-

Target Deconvolution: Further elucidating its direct molecular targets to refine its therapeutic applications.

By integrating the wisdom of traditional medicine with the rigor of modern science, compounds like this compound can be developed into next-generation therapeutics for complex diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficacy, chemical composition, and pharmacological effects of herbal drugs derived from Fritillaria cirrhosa D. Don and Fritillaria thunbergii Miq - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacodynamics and Cellular Uptake of Peimine and this compound in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fritillaria [itmonline.org]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. This compound Exerts Its Anti-Acne Effects by Regulating the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory activity of this compound in acetic acid-induced ulcerative colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound inhibits the IL-1β induced inflammatory response in mouse articular chondrocytes and ameliorates murine osteoarthritis - Food & Function (RSC Publishing) [pubs.rsc.org]

- 11. ijper.org [ijper.org]

- 12. This compound inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Multi-Level Study on the Anti-Lung Cancer Mechanism of this compound, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound suppresses prostate cancer progression by regulating cell proliferation, motility, apoptosis, and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. mdpi.com [mdpi.com]

- 17. This compound - LKT Labs [lktlabs.com]

- 18. The effects of oral administration of this compound on the functions of peritoneal macrophages [ijtmgh.com]

- 19. Synergistic antitumor effects of this compound and Doxorubicin on breast cancer through enhancing DNA damage via ZEB1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Peiminine: A Comprehensive Technical Guide on its Discovery, History, and Core Scientific Attributes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peiminine, a principal isosteroidal alkaloid isolated from the bulbs of various Fritillaria species, has a rich history rooted in traditional medicine and has emerged as a significant compound of interest in modern pharmacology. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its initial isolation and the evolution of its structural elucidation. It presents a comprehensive overview of the experimental protocols for its extraction and analysis, alongside a summary of its physicochemical properties. Furthermore, this guide delves into the extensively studied pharmacological activities of this compound, with a particular focus on the intricate signaling pathways it modulates. Quantitative data are systematically organized into tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its multifaceted nature. This document serves as a critical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and History

The journey of this compound's discovery is intrinsically linked to the long-standing use of Fritillaria species in Traditional Chinese Medicine (TCM), where the bulbs, known as "Bei-mu," have been utilized for centuries to treat respiratory ailments such as cough and bronchitis.[1][2] The scientific investigation into the chemical constituents of "Bei-mu" began in the early 20th century, leading to the isolation of several active alkaloids.

The first documented isolation of this compound, also referred to as verticinone, can be traced back to the 1930s. In 1935, T. Q. Chou and T. T. Chu published their work on "The Preparation and Properties of Peimine and this compound," laying the foundational methodology for extracting these alkaloids from Fritillaria bulbs. This was followed by a 1937 publication by Yuoh-fong Chi, Yee-sheng Kao, and Kou-jen Chang, which further detailed the isolation of this compound from Fritillaria roylei. These early studies marked the beginning of a deeper chemical understanding of the therapeutic properties of "Bei-mu."

The structural elucidation of this compound was a gradual process. Initial chemical analyses in the mid-20th century established its steroidal backbone. However, the precise stereochemistry and complex ring structure were definitively confirmed with the advent of modern spectroscopic techniques. X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) have been pivotal in confirming the intricate three-dimensional structure of this compound.[3] A significant step in this process was the use of X-ray powder diffraction, which provided detailed data on its crystal structure and unit-cell parameters.[3]

Table 1: Key Milestones in the Discovery and History of this compound

| Year | Milestone | Key Researchers/Contributors | Significance |

| Ancient Times | Traditional use of Fritillaria bulbs ("Bei-mu") in TCM | Traditional Chinese healers | Established the therapeutic potential for respiratory conditions. |

| 1935 | First detailed report on the isolation of this compound | T. Q. Chou and T. T. Chu | Laid the groundwork for the chemical investigation of Fritillaria alkaloids. |

| 1937 | Further isolation of this compound from Fritillaria roylei | Yuoh-fong Chi, Yee-sheng Kao, and Kou-jen Chang | Confirmed the presence of this compound in different Fritillaria species. |

| Mid-20th Century | Initial chemical characterization and proposal of a steroidal structure | Various researchers | Provided the basic chemical framework of the molecule. |

| Late 20th/Early 21st Century | Definitive structural elucidation using modern spectroscopic methods | Numerous research groups | Confirmed the complex stereochemistry and ring structure using NMR, MS, and X-ray crystallography.[3] |

Experimental Protocols

Historical Isolation Protocol (Adapted from Chou and Chu, 1935)

This protocol outlines the classical method for the extraction and isolation of this compound from Fritillaria bulbs.

References

- 1. Fritillaria thunbergii Miq. (Zhe Beimu): A review on its traditional uses, phytochemical profile and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Systematic Review on Traditional Uses, Sources, Phytochemistry, Pharmacology, Pharmacokinetics, and Toxicity of Fritillariae Cirrhosae Bulbus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and structure elucidation of alkaloids from the bulb of Fritillaria wabuensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Peiminine using HPLC-ELSD

Introduction

Peiminine, a major isosteroidal alkaloid extracted from the bulbs of Fritillaria species, is known for its significant anti-inflammatory, antitussive, and expectorant properties.[1][2] Accurate and reliable quantification of this compound in raw materials and pharmaceutical preparations is crucial for quality control and pharmacological research. This application note details a robust High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) method for the quantitative analysis of this compound.

Chemical Properties

-

Chemical Name: (1R,2S,6S,9S,10S,11S,14S,15S,18S,20S,23R,24S)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one[3]

-

Synonyms: Verticinone, Fritillarine, Imperialine, Zhebeinone[3][4]

-

Molecular Formula: C₂₇H₄₃NO₃[5]

Experimental Protocols

1. Instrumentation and Materials

-

HPLC System: Agilent 1100/1260 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and degasser.

-

Detector: Evaporative Light Scattering Detector (ELSD), Alltech 3300 or equivalent.

-

Chromatographic Column: Agilent Hypersil BDS-C18 (4.0 mm x 250 mm, 5 µm) or Waters XTerra RP18 (150 mm x 3.9 mm, 5 µm).[6][7]

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized water, Diethylamine, Ammonium bicarbonate.

-

Reference Standard: this compound (purity ≥98%).

-

Sample: Dried bulbs of Fritillaria species.

2. Preparation of Standard Solutions

-

Accurately weigh 10 mg of this compound reference standard.

-

Dissolve in methanol to make a stock solution of 1 mg/mL.

-

Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 0.05 mg/mL to 1.0 mg/mL.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

3. Sample Preparation

-

Pulverize the dried Fritillaria bulbs into a fine powder (approximately 40 mesh).

-

Accurately weigh 1.0 g of the powder into a conical flask.

-

Add 25 mL of a chloroform-methanol (4:1, v/v) mixture.

-

Perform ultrasonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and evaporate to dryness under reduced pressure.

-

Dissolve the residue in 5 mL of methanol.

-

Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

4. HPLC-ELSD Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

| Parameter | Condition 1 | Condition 2 |

| Column | Agilent Hypersil BDS-C18 (4.0 mm x 250 mm, 5 µm)[6][8] | Waters XTerra RP18 (150 mm x 3.9 mm, 5 µm)[7][9] |

| Mobile Phase | Acetonitrile:Water:Diethylamine (37:63:0.03, v/v/v)[6] | Acetonitrile and 10 mmol/L Ammonium Bicarbonate (pH 10.10) in a gradient elution[7][9] |

| Flow Rate | 1.0 mL/min[6][10] | 1.0 mL/min |

| Column Temp. | 30°C | 30°C |

| Injection Vol. | 10 µL | 10 µL |

| ELSD Drift Tube Temp. | 115°C[6] | 90°C[11] |

| Gas Flow Rate | 3.0 L/min (Nitrogen)[6][11] | 2.3 L/min (Nitrogen)[11] |

5. Method Validation

The analytical method was validated for linearity, precision, and accuracy.

| Parameter | Result |

| Linearity Range | 0.03188 - 1.020 mg/mL[6] |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (RSD) | < 3.0% |

| Recovery | 98.40% - 102.1%[6][7] |

Data Presentation

Table 1: Summary of Quantitative HPLC-ELSD Methods for this compound Analysis

| Method Reference | Column | Mobile Phase | Linearity Range (mg/mL) | Recovery (%) | RSD (%) |

| [6] | Agilent Hypersil BDS-C18 (4.0 x 250 mm, 5 µm) | Acetonitrile:Water:Diethylamine (37:63:0.03) | 0.03188 - 1.020 | 102.1 | 3.86 |

| [7] | Waters XTerra RP18 (150 x 3.9 mm, 5 µm) | Acetonitrile & 10 mmol/L NH₄HCO₃ (pH 10.10) | Not Specified | 98.40 | 2.63 |

| [9] | Waters XTerra RP18 (150 x 3.9 mm, 5 µm) | Acetonitrile & 10 mmol/L NH₄HCO₃ (pH 10.10) | Not Specified | 98.2 | 2.2 |

Visualizations

Diagram 1: Experimental Workflow for this compound HPLC-ELSD Analysis

References

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - LKT Labs [lktlabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C27H43NO3 | CID 5320446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. [Study on analytical method for alkaloids in Bulbus Fritillariae cirrhosae] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Determination of peimine and this compound in Fritillaria thunbergii by HPLC-ELSD] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]